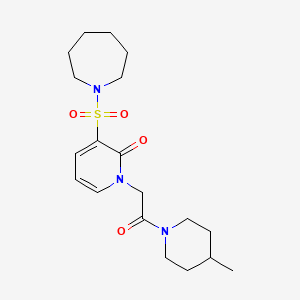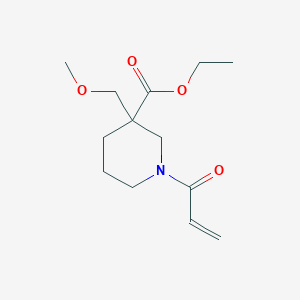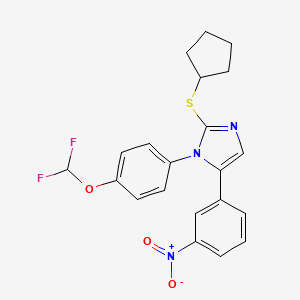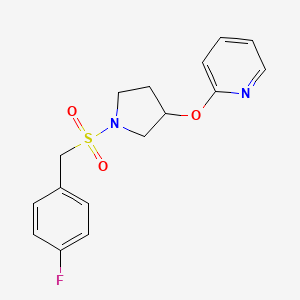
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in the treatment of various diseases.
Mecanismo De Acción
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid protein and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its specificity for GSK-3β, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition.
Direcciones Futuras
For (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone research include further investigation into its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research could focus on improving the potency of this compound to reduce the required concentration for effective inhibition. Finally, research could investigate the potential use of this compound in combination with other therapies for enhanced therapeutic effects.
Métodos De Síntesis
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is synthesized through a series of chemical reactions involving the reaction of 5-chloro-2-methoxybenzoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate product. The intermediate product is then reacted with 1-(4-pyrazinyl)piperidine to produce this compound.
Aplicaciones Científicas De Investigación
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing cell death. In Alzheimer's disease research, this compound has demonstrated the ability to reduce the accumulation of toxic beta-amyloid protein in the brain. In Parkinson's disease research, this compound has shown potential in protecting dopaminergic neurons from degeneration.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-3-2-12(18)10-14(15)17(22)21-8-4-13(5-9-21)24-16-11-19-6-7-20-16/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSWBLALGBNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2941809.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)




![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2941821.png)


